Cdk1-IN-1

Description

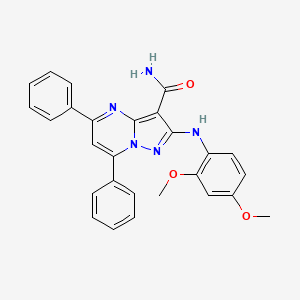

Structure

3D Structure

Properties

Molecular Formula |

C27H23N5O3 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

2-(2,4-dimethoxyanilino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C27H23N5O3/c1-34-19-13-14-20(23(15-19)35-2)29-26-24(25(28)33)27-30-21(17-9-5-3-6-10-17)16-22(32(27)31-26)18-11-7-4-8-12-18/h3-16H,1-2H3,(H2,28,33)(H,29,31) |

InChI Key |

YQSMYKNXCIPBBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NN3C(=CC(=NC3=C2C(=O)N)C4=CC=CC=C4)C5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Cdk1-IN-1

For Immediate Release

A Deep Dive into the Core Functionality of Cdk1-IN-1 for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Through a comprehensive review of existing literature, this document outlines the inhibitor's biochemical and cellular effects, details the experimental protocols used to elucidate its function, and presents its activity profile in a clear, comparative format.

Core Mechanism of Action: Induction of Apoptosis through Cdk1 Inhibition and p53 Pathway Activation

This compound exerts its anti-proliferative effects primarily through the direct inhibition of Cdk1, a key regulator of the cell cycle, particularly at the G2/M transition. By targeting Cdk1, this compound effectively halts cell cycle progression, leading to a G2/M phase arrest and subsequent induction of apoptosis. This process is intrinsically linked to the activation of the p53 signaling pathway.

The inhibitor has demonstrated potent activity against the Cdk1/Cyclin B complex.[1] In cancer cell lines, treatment with this compound leads to a significant inhibition of cell growth and has shown selectivity for cancerous cells over normal cell lines.[1] The induced cell death is primarily mediated through the intrinsic apoptotic pathway, a process dependent on the tumor suppressor protein p53.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity and efficacy.

| Parameter | Value | Target | Reference |

| IC50 | 161.2 nM | Cdk1/CycB | [1] |

| Cell Line | Effect | Concentration | Duration | Reference |

| NCI 60 Cancer Cell Lines (Mean) | 48.5% Growth Inhibition | 10 µM | 48 hours | [1] |

| HCT-116 (Colon Cancer) | IC50 = 6.28 µM | Not Specified | 48 hours | [1] |

| WI-38 (Normal Lung Fibroblast) | IC50 = 17.7 µM | Not Specified | 48 hours | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound Signaling Pathway

Caption: Experimental Workflow for Cell Cycle Analysis

Caption: Experimental Workflow for Western Blot Analysis of Apoptosis

Detailed Experimental Protocols

In Vitro Cdk1/Cyclin B Kinase Assay

This protocol is adapted from a general method for identifying Cdk1-specific phosphorylation sites and can be used to assess the inhibitory activity of this compound.

Materials:

-

Recombinant human Cdk1/Cyclin B

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., Histone H1)

-

This compound (at various concentrations)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Cdk1/Cyclin B, and the substrate.

-

Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of a cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the procedure for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit or similar

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP-1, cleaved Caspase-3, p53, p21, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a potent inhibitor of Cdk1 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of the Cdk1/Cyclin B complex, leading to G2/M cell cycle arrest and the induction of p53-dependent apoptosis. The experimental protocols and quantitative data presented in this whitepaper provide a comprehensive technical resource for researchers and drug development professionals working to further characterize and develop Cdk1 inhibitors as potential cancer therapeutics. Further investigation into the broader kinase selectivity profile of this compound will be crucial for a complete understanding of its therapeutic potential and off-target effects.

References

The Discovery and Synthesis of RO-3306: A Technical Guide to a Potent and Selective Cdk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of RO-3306, a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy in oncology. This document details the quantitative biochemical and cellular data for RO-3306, comprehensive experimental protocols for its synthesis and key biological assays, and visualizations of its synthesis, experimental workflows, and mechanism of action.

Discovery and Biological Activity of RO-3306

RO-3306 was identified as a selective small-molecule inhibitor of Cdk1 that can reversibly arrest human cells at the G2/M border of the cell cycle.[1][2] This property makes it a valuable tool for cell synchronization in research and a potential therapeutic agent.[3] RO-3306 is an ATP-competitive inhibitor, demonstrating selectivity for Cdk1 over other cyclin-dependent kinases.[4][5] Prolonged exposure to RO-3306 has been shown to induce apoptosis in cancer cells, highlighting its therapeutic potential.[5]

Quantitative Biological Data

The inhibitory activity of RO-3306 has been quantified against various kinases. The following table summarizes the key inhibition constants (Ki).

| Target | Ki (nM) |

| Cdk1/cyclin B1 | 35[4][5] |

| Cdk1/cyclin A | 110[4][5] |

| Cdk2/cyclin E | 340[4][5] |

| Cdk4/cyclin D | >2000[4] |

| PKCδ | 318 |

| SGK | 497 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of RO-3306 and for key biological assays used to characterize its activity.

Synthesis of RO-3306

General Synthetic Procedure:

-

Formation of the Thiazolidinone Core: The synthesis would likely begin with the reaction of an α-haloester with thiourea to form the 2-aminothiazol-4(5H)-one core.

-

Attachment of the Thienylmethylamino Group: The 2-amino group of the thiazolidinone core would then be reacted with 2-(chloromethyl)thiophene to introduce the thienylmethylamino side chain.

-

Knoevenagel Condensation: The final step involves a Knoevenagel condensation between the thiazolidinone intermediate and quinoline-6-carbaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and results in the formation of the exocyclic double bond, yielding RO-3306.

CDK1 Kinase Assay

This protocol describes a luminescent kinase assay to measure the in vitro inhibitory activity of RO-3306 against Cdk1/cyclin B1.

Materials:

-

Recombinant human Cdk1/cyclin B1 enzyme

-

CDK substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

RO-3306 (or other test compounds)

-

Kinase-Glo® Max reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of RO-3306 in the kinase assay buffer.

-

In a 96-well plate, add the Cdk1/cyclin B1 enzyme, the CDK substrate peptide, and the diluted RO-3306 or vehicle control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of RO-3306 and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of RO-3306 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, SW480, HeLa)

-

Cell culture medium and supplements

-

RO-3306

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of RO-3306 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of RO-3306 on the cell cycle distribution of a cell population.

Materials:

-

Cells treated with RO-3306 or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of RO-3306's synthesis, experimental workflow, and mechanism of action.

Caption: Proposed synthesis of RO-3306 via Knoevenagel condensation.

Caption: Experimental workflow for the characterization of RO-3306.

Caption: Cdk1 signaling pathway and the inhibitory action of RO-3306.

References

Cdk1-IN-1: A Technical Guide to a Selective Cdk1 Inhibitor

Introduction

Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 homolog (Cdc2), is a serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle. Specifically, Cdk1 is a key driver of the G2/M transition and is essential for entry into mitosis.[1] Its activity is tightly regulated by binding to its cyclin partners, primarily cyclin B, and through a series of phosphorylation and dephosphorylation events.[2][3] Given that aberrant Cdk1 activity is a hallmark of many cancers, it has emerged as a significant target for therapeutic intervention.[4][5] Selective Cdk1 inhibitors are therefore valuable tools for both basic research and drug development.

This technical guide provides an in-depth overview of a selective Cdk1 inhibitor, using RO-3306 as a model. It is intended for researchers, scientists, and drug development professionals interested in the study and application of such compounds.

Quantitative Data on Cdk1 Inhibitors

The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the reported in vitro activities of RO-3306 and other notable Cdk inhibitors against Cdk1 and other kinases.

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |

| RO-3306 | Cdk1/Cyclin B1 | - | 35 | ATP-competitive inhibitor | [6] |

| Cdk1/Cyclin A | - | 110 | ~3-fold selective for Cdk1/Cyclin B1 | [6] | |

| Cdk2/Cyclin E | - | ~350 | >10-fold selective over Cdk2/Cyclin E | [6] | |

| Cdk4/Cyclin D1 | - | >1750 | >50-fold selective over Cdk4/Cyclin D1 | [6] | |

| Flavopiridol | Cdk1 | 30 | - | Pan-Cdk inhibitor | [7] |

| Cdk2 | 100 | - | [7] | ||

| Cdk4 | 20 | - | [7] | ||

| Cdk6 | 60 | - | [7] | ||

| Cdk7 | 10 | - | [7] | ||

| Cdk9 | 10 | - | [7] | ||

| AT7519 | Cdk1 | 190 | - | Pan-Cdk inhibitor | [7] |

| Cdk2 | 44 | - | [7] | ||

| Cdk4 | 67 | - | [7] | ||

| Cdk5 | 18 | - | [7] | ||

| Cdk9 | <10 | - | [7] | ||

| BAY-1000394 | Cdk1 | 5-25 | - | Pan-Cdk inhibitor | [7] |

| Cdk2 | 5-25 | - | [7] | ||

| Cdk3 | 5-25 | - | [7] | ||

| Cdk4 | 5-25 | - | [7] | ||

| Cdk7 | 5-25 | - | [7] | ||

| Cdk9 | 5-25 | - | [7] |

Note: IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a Cdk1 inhibitor using a purified enzyme system.

Objective: To determine the IC50 value of a test compound against Cdk1/Cyclin B1.

Materials:

-

Recombinant human Cdk1/Cyclin B1 enzyme

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

-

Substrate (e.g., Histone H1)[9]

-

ATP (at a concentration close to the Km for Cdk1)

-

Test compound (e.g., RO-3306) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.[10]

-

Add the Cdk1/Cyclin B1 enzyme to each well.[10]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[10]

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.[10]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Cdk1 Inhibition

This protocol outlines a method to assess the effect of a Cdk1 inhibitor on the cell cycle progression of cultured cells.

Objective: To determine the ability of a test compound to induce G2/M arrest in a human cell line.

Materials:

-

Human cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound (e.g., RO-3306)

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed the cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 20 hours).[6]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of Cdk1 inhibition.[6]

Visualizations

Cdk1 Signaling Pathway in G2/M Transition

Caption: Cdk1 activation at the G2/M transition and the point of inhibition by RO-3306.

Experimental Workflow for Cdk1 Inhibitor Characterization

Caption: A generalized workflow for the preclinical characterization of a Cdk1 inhibitor.

Mechanism of Action and Cellular Effects

Selective Cdk1 inhibitors like RO-3306 are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the Cdk1 enzyme, thereby preventing the phosphorylation of its downstream substrates.[6] This inhibition of Cdk1 activity prevents the cell from transitioning from the G2 phase into mitosis, leading to a reversible cell cycle arrest at the G2/M boundary.[6]

The cellular consequences of Cdk1 inhibition are profound. Treatment of proliferating cells with a selective Cdk1 inhibitor leads to a significant accumulation of cells with a 4N DNA content, characteristic of a G2/M arrest.[6] This arrest is reversible; upon removal of the inhibitor, cells can synchronously re-enter the cell cycle.[6] Furthermore, Cdk1 activity is not only crucial for mitotic entry but also for maintaining the mitotic state.[6][11] Inhibition of Cdk1 in cells already in mitosis can trigger premature exit from mitosis, leading to events such as chromosome decondensation and reformation of the nuclear envelope without proper chromosome segregation.[6][11]

Conclusion

Selective Cdk1 inhibitors, exemplified by compounds like RO-3306, are invaluable tools for dissecting the intricate mechanisms of cell cycle control. Their ability to reversibly arrest cells at the G2/M transition provides a powerful method for cell synchronization and for studying the specific roles of Cdk1 in mitosis. Furthermore, the reliance of many cancer cells on hyperactive Cdk1 signaling suggests that selective Cdk1 inhibition is a promising strategy for cancer therapy.[4][12] The continued development and characterization of novel and highly selective Cdk1 inhibitors will undoubtedly advance our understanding of cell division and may lead to new therapeutic options for a variety of proliferative diseases.

References

- 1. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]

- 2. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

Cdk1-IN-1 target binding and kinetics

An in-depth analysis of Cdk1-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), reveals its significant potential as a targeted anti-tumor agent. This technical guide provides a comprehensive overview of its target binding, kinetics, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Target Binding and Affinity

This compound demonstrates high potency in inhibiting the kinase activity of the CDK1/Cyclin B complex. The half-maximal inhibitory concentration (IC50) has been determined to be 161.2 nM, indicating strong binding to its primary target.[1] This inhibition of CDK1, a key regulator of the cell cycle, forms the basis of the compound's anti-proliferative effects.

In cellular assays, this compound shows selective cytotoxicity towards cancer cells over normal cell lines. For instance, it exhibits an IC50 of 6.28 µM in the HCT-116 colon cancer cell line, while its IC50 in the normal lung fibroblast cell line WI-38 is 17.7 µM, resulting in a selectivity index of 2.8.[1] At a concentration of 10 µM, this compound achieves a mean growth inhibition of 48.5% across the NCI-60 panel of human cancer cell lines.[1]

Quantitative Binding and Activity Data

| Parameter | Value | Target/Cell Line | Notes |

| IC50 | 161.2 nM | CDK1/CycB | Biochemical assay measuring kinase inhibition.[1] |

| IC50 | 6.28 µM | HCT-116 (Colon Cancer) | Cellular assay measuring cell viability after 48 hours.[1] |

| IC50 | 17.7 µM | WI-38 (Normal Lung Fibroblasts) | Cellular assay measuring cell viability after 48 hours.[1] |

| Mean Growth Inhibition | 48.5% | NCI-60 Cancer Cell Lines | Cellular assay at a concentration of 10 µM for 48 hours.[1] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G2/M phase, a direct consequence of inhibiting CDK1 activity.[1] CDK1 is essential for the G2/M transition, and its inhibition prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase.

Furthermore, this compound induces apoptosis, primarily through the intrinsic, p53-dependent pathway.[1] This suggests that in p53-competent cancer cells, the G2/M arrest triggered by this compound is followed by the activation of the apoptotic cascade, leading to programmed cell death. This dual effect of cell cycle arrest and apoptosis induction contributes to its anti-tumor activity.

Signaling Pathway of this compound Action

Caption: this compound inhibits the CDK1/CycB complex, leading to G2/M cell cycle arrest and subsequent p53-dependent apoptosis.

Experimental Protocols

The following provides a generalized methodology for key experiments used to characterize this compound.

In Vitro CDK1/Cyclin B Kinase Assay

This assay is designed to measure the inhibitory activity of this compound against the purified CDK1/Cyclin B1 enzyme.

-

Reagents and Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme.

-

CDK substrate peptide (e.g., a peptide derived from Histone H1).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).

-

This compound (dissolved in DMSO).

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).

-

96-well white microplates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the CDK1/Cyclin B1 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound against CDK1/CycB.

Cell Viability and Proliferation Assay

These assays are used to determine the effect of this compound on the growth and survival of cancer and normal cell lines.

-

Reagents and Materials:

-

HCT-116 and WI-38 cell lines.

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

96-well clear or opaque microplates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) which is proportional to the number of viable cells.

-

Calculate the percent viability for each concentration and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Reagents and Materials:

-

Cancer cell line (e.g., HCT-116).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Ethanol (for fixation).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound or vehicle for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

References

An In-Depth Technical Guide to the Study of Cdk1 Inhibition in Cancer Cell Proliferation

Introduction: Cyclin-Dependent Kinase 1 (CDK1), a pivotal serine/threonine kinase, serves as a master regulator of the cell cycle, particularly orchestrating the G2/M phase transition.[1][2][3] In numerous malignancies, CDK1 is frequently overexpressed, an event correlated with aggressive tumor growth and poor patient prognosis.[1][4][5][6][7][8] This dysregulation makes CDK1 a compelling target for anticancer therapies.[6] This guide provides a comprehensive overview of the mechanisms, quantitative data, and detailed experimental protocols for studying the effects of CDK1 inhibitors on cancer cell proliferation. While the specific compound "Cdk1-IN-1" is not extensively documented in peer-reviewed literature, this paper will focus on the principles of CDK1 inhibition using well-characterized, representative small molecule inhibitors like RO-3306. These inhibitors function by competitively binding to the ATP-binding site of CDK1, thereby blocking its kinase activity and preventing the phosphorylation of downstream substrates necessary for mitotic entry.[8][9]

Mechanism of Action: CDK1 Inhibition

CDK1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF).[2] The activation of this complex is essential for cells to transition from the G2 phase into mitosis.[3][10][11] The primary anticancer mechanism of CDK1 inhibition is the induction of G2/M phase cell cycle arrest, which prevents cancer cells with potential DNA damage from proliferating.[4] This sustained arrest can subsequently trigger apoptosis (programmed cell death).[4][9] Furthermore, CDK1 activity has been linked to the maintenance of cancer stem cell (CSC) properties, suggesting that its inhibition could specifically target these highly tumorigenic cells.[4]

Quantitative Data: Potency of CDK1 Inhibitors

The efficacy of a CDK1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell proliferation) by 50%. The IC50 values are crucial for comparing the potency of different compounds and for determining appropriate concentrations for in vitro experiments.

| Inhibitor | Target(s) | Cancer Cell Line | IC50 Value | Reference |

| RO-3306 | CDK1 | SKOV3 (Ovarian) | 16.92 µM | [8] |

| HEY (Ovarian) | 10.15 µM | [8] | ||

| PA-1 (Ovarian) | 7.24 µM | [8] | ||

| OVCAR5 (Ovarian) | 8.74 µM | [8] | ||

| IGROV1 (Ovarian) | 13.89 µM | [8] | ||

| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Multiple | CDK1: 190 nM | [12] |

| CDK2: 44 nM | [12] | |||

| CDK4: 67 nM | [12] | |||

| Flavopiridol | Pan-CDK | Multiple | CDK1: 30 nM | [12] |

| CDK4: 20 nM | [12] | |||

| P276-00 | CDK1, CDK4, CDK9 | Multiple | CDK1: 79 nM | [12] |

| CDK4: 63 nM | [12] | |||

| CDK9: 20 nM | [12] | |||

| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Multiple | (Low clinical efficacy in solid tumors) | [8] |

Note: IC50 values can vary based on the specific assay conditions, cell line, and incubation time.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of CDK1 inhibitors in cancer cell proliferation studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the CDK1 inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of a drug on the ability of a single cell to proliferate and form a colony.

Methodology:

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treatment: After allowing cells to attach, treat them with the CDK1 inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain them with a solution like 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Methodology:

-

Treatment: Culture cells in 6-well plates and treat with the CDK1 inhibitor (e.g., at its IC50 concentration) for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An effective CDK1 inhibitor will show a significant increase in the G2/M population.[13]

Western Blotting

Western blotting is used to detect specific proteins in a sample and confirm the molecular mechanism of the CDK1 inhibitor.

Methodology:

-

Protein Extraction: Treat cells with the CDK1 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3 (a marker for mitosis), and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Conclusion

The inhibition of CDK1 represents a promising therapeutic strategy for a wide array of cancers characterized by its overexpression. A systematic evaluation using a combination of cell viability, clonogenic survival, cell cycle, and molecular biology assays is crucial for characterizing the anti-proliferative effects of novel CDK1 inhibitors. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of targeting the CDK1 pathway in cancer cells, ultimately paving the way for the development of more effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. CDK1 antibody (65182-1-Ig) | Proteintech [ptglab.com]

- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Pan-Cancer Analysis Identifies CDK1 as an Immunological and Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]

- 11. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Biological Activity of Cdk1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Cdk1-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). This compound, a novel compound from the pyrazolo[1,5-a]pyrimidine class, has demonstrated significant potential as an anticancer agent. This document outlines its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of the Cdk1/Cyclin B complex. This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest. Subsequently, in cancer cells, this cell cycle disruption triggers programmed cell death (apoptosis) through the intrinsic, p53-dependent pathway. A notable characteristic of this compound is its selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.[1]

Quantitative Biological Data

The inhibitory and antiproliferative activities of this compound have been quantified through various in vitro assays. The data highlights its potency against its primary target and its differential effect on cancerous versus non-cancerous cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Cdk1/Cyclin B | 161.2 nM | [1] |

| IC50 | HCT-116 (Colon Carcinoma) | 6.28 µM | [1] |

| IC50 | WI-38 (Normal Lung Fibroblast) | 17.7 µM | [1] |

| Selectivity Index (SI) | (WI-38 / HCT-116) | 2.8 | [1] |

| Mean Growth Inhibition | NCI-60 Cancer Cell Panel (at 10 µM) | 48.5% | [1] |

Signaling Pathway and Cellular Effects

This compound's mechanism of action culminates in the induction of apoptosis in a manner dependent on the tumor suppressor protein p53. Inhibition of Cdk1 leads to cell cycle arrest at the G2/M checkpoint, which in p53-competent cells, activates the p53 signaling pathway. This, in turn, initiates the intrinsic apoptotic cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the biological activity of this compound. The following are protocols for key experiments cited in the characterization of this inhibitor.

In Vitro Cdk1/Cyclin B Kinase Assay

This assay quantifies the inhibitory effect of this compound on the kinase activity of the Cdk1/Cyclin B complex.

Materials:

-

Recombinant human Cdk1/Cyclin B enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a peptide containing a Cdk1 consensus phosphorylation site)

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the Cdk1/Cyclin B enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cell lines.

Materials:

-

HCT-116 and WI-38 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

HCT-116 cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture HCT-116 cells and treat them with this compound (at its IC50 concentration) or DMSO for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Analysis by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT-116 and WI-38 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound (at IC50 concentrations for each cell line) for 48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to quantify the populations of apoptotic and necrotic cells.

Conclusion

This compound is a potent and selective Cdk1 inhibitor with promising anticancer properties. Its ability to induce G2/M arrest and p53-dependent apoptosis preferentially in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel targeted therapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

Cdk1-IN-1: A Technical Guide for Basic Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, is frequently dysregulated in various malignancies, making it an attractive target for cancer therapy. Cdk1-IN-1 is a potent and selective inhibitor of Cdk1, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualization of its associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of Cdk1 inhibition.

Introduction to Cdk1 and this compound

Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 (Cdc2), is a serine/threonine kinase that plays a crucial role in orchestrating the G2/M transition and progression through mitosis.[1][2] In partnership with its regulatory subunit, cyclin B, the Cdk1/cyclin B complex phosphorylates a multitude of downstream substrates, thereby initiating the profound cellular changes required for cell division.[1] Given that uncontrolled cell proliferation is a hallmark of cancer, and Cdk1 is the only essential CDK for driving the mammalian cell cycle, it represents a promising target for therapeutic intervention.[3]

This compound is a potent chemical inhibitor of Cdk1. It has been identified as a potential targeted anti-tumor agent with demonstrated selectivity for cancer cells over normal cells.[4] This guide will delve into the technical details required for its investigation in a basic research setting.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Cdk1 kinase activity. By binding to Cdk1, it prevents the phosphorylation of key substrates necessary for the G2/M transition and mitotic progression. This disruption of the cell cycle leads to a G2/M phase arrest, which can subsequently trigger the intrinsic apoptotic pathway in a p53-dependent manner.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK1/CycB | 161.2 |

| Data obtained from MedchemExpress.[4] |

Table 2: Anti-proliferative Activity

| Cell Line | Cell Type | Treatment Duration (hours) | IC50 or Effective Concentration (µM) |

| HCT-116 | Colon Carcinoma | 48 | 6.28 |

| WI-38 | Normal Lung Fibroblast | 48 | 17.7 |

| Data obtained from MedchemExpress.[4] |

Signaling Pathways and Experimental Workflows

Cdk1 Signaling Pathway in Oncology

The following diagram illustrates the central role of the Cdk1/Cyclin B complex in cell cycle progression and how its inhibition by this compound can lead to cell cycle arrest and apoptosis.

Caption: Cdk1 Signaling Pathway and the Impact of this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow for characterizing the in vitro effects of a Cdk1 inhibitor like this compound.

Caption: A Standardized Workflow for In Vitro Evaluation of this compound.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize this compound.

In Vitro Cdk1/Cyclin B Kinase Assay

Objective: To determine the IC50 value of this compound against Cdk1/Cyclin B kinase activity.

Materials:

-

Recombinant human Cdk1/Cyclin B (commercially available)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Prepare the kinase reaction mix containing Cdk1/Cyclin B and the substrate in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the kinase reaction mix to the wells.

-

Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Cdk1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

Objective: To analyze the effect of this compound on the expression and phosphorylation status of key cell cycle and apoptosis-related proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a valuable tool for investigating the role of Cdk1 in cancer biology. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore its therapeutic potential. Further studies are warranted to establish a broader anti-proliferative profile across various cancer cell lines, to investigate its in vivo efficacy and safety in preclinical animal models, and to fully elucidate its selectivity against a wider panel of kinases. Such research will be critical in advancing our understanding of Cdk1 inhibition as a viable strategy in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]

- 6. bosterbio.com [bosterbio.com]

Cdk1-IN-1: A Technical Guide to its Role in G2/M Phase Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, orchestrates the transition from the G2 to the M phase. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Cdk1-IN-1 is a potent and selective inhibitor of Cdk1 that has demonstrated significant anti-proliferative activity. This technical guide provides an in-depth overview of this compound, its mechanism of action in inducing G2/M arrest, and detailed protocols for its characterization.

Introduction to Cdk1 and the G2/M Checkpoint

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The transition from the G2 phase to mitosis (M phase) is a critical control point, known as the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. The master regulator of this transition is the Cdk1/Cyclin B1 complex.

The activity of Cdk1 is meticulously controlled through multiple mechanisms, including its association with Cyclin B1 and phosphorylation events. The phosphorylation of Cdk1 at Threonine 161 is activating, while phosphorylation at Tyrosine 15 and Threonine 14 by Wee1 and Myt1 kinases is inhibitory. The activation of the Cdk1/Cyclin B1 complex is triggered by the dephosphorylation of these inhibitory sites by the Cdc25 phosphatase, propelling the cell into mitosis.

This compound: A Potent Inhibitor of Cdk1

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of Cdk1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of Cdk1, thereby preventing the phosphorylation of downstream substrates essential for mitotic entry.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through both biochemical and cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Cdk1/Cyclin B | IC50 | 161.2 nM | [1][2] |

| Cell-based Assay | HCT-116 (Human Colon Carcinoma) | IC50 | 6.28 µM | [1] |

| Cell-based Assay | WI-38 (Human Fetal Lung Fibroblast) | IC50 | 17.7 µM | [1] |

Effect on G2/M Phase Transition

By inhibiting Cdk1, this compound effectively blocks the cascade of events required for mitotic entry. This leads to the accumulation of cells in the G2 phase of the cell cycle, a phenomenon known as G2/M arrest. This cell cycle arrest can subsequently trigger apoptotic pathways, leading to the selective death of rapidly proliferating cancer cells.

Signaling Pathway of Cdk1 Inhibition

The following diagram illustrates the Cdk1 signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits the active Cdk1/Cyclin B1 complex, preventing mitotic entry.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Cdk1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of Cdk1/Cyclin B by measuring the amount of ADP produced.

Materials:

-

Recombinant human Cdk1/Cyclin B enzyme

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Histone H1 (as substrate)

-

This compound

-

DMSO (vehicle control)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of diluted this compound or DMSO control.

-

10 µL of a mixture of Cdk1/Cyclin B enzyme and Histone H1 substrate in Kinase Assay Buffer.

-

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound treated cells using propidium iodide (PI) staining.

Materials:

-

HCT-116 or WI-38 cells

-

This compound

-

DMSO

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HCT-116 or WI-38 cells in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for 24-48 hours.

-

Cell Harvesting:

-

Aspirate the media and wash the cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of G2/M Regulatory Proteins

This protocol is for the detection of key G2/M regulatory proteins, Cyclin B1 and phospho-Cdk1 (Tyr15), in response to this compound treatment.

Materials:

-

HCT-116 cells

-

This compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin B1, anti-phospho-Cdk1 (Tyr15), anti-Cdk1 (total), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat HCT-116 cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH). An increase in phospho-Cdk1 (Tyr15) and Cyclin B1 levels is indicative of a G2/M arrest.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the characterization of this compound.

Caption: A logical workflow for characterizing the effects of this compound.

Conclusion

This compound is a valuable tool for studying the intricacies of the G2/M phase transition and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively induce G2/M arrest in cancer cells underscores the potential of targeting Cdk1 in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other Cdk1 inhibitors. Further research into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Preliminary Studies on the Efficacy of Cyclin-Dependent Kinase 1 (CDK1) Inhibition: An In-depth Technical Guide

Disclaimer: No specific preclinical data for a compound named "Cdk1-IN-1" is publicly available. This guide provides a comprehensive overview of the preclinical efficacy of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, utilizing data from well-documented molecules as representative examples.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK1 in oncology. It summarizes key preclinical findings, details common experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to CDK1 as a Therapeutic Target

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division cycle protein 2 (CDC2), is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from G2 phase to mitosis (M phase).[1][2] In complex with its regulatory subunit, Cyclin B, CDK1 forms the Maturation-Promoting Factor (MPF), which phosphorylates a multitude of substrates to orchestrate the events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[3][4]

Dysregulation of the cell cycle is a hallmark of cancer, and overexpression of CDK1 is frequently observed in various human tumors, often correlating with aggressive tumor development, chromosomal instability, and poor prognosis.[5][6][7] This makes CDK1 an attractive target for anticancer therapy. The inhibition of CDK1 aims to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M checkpoint, which can subsequently lead to apoptosis.[5][8]

Mechanism of Action of CDK1 Inhibitors

CDK1 inhibitors are small molecules that typically function by competing with ATP for the binding site on the CDK1 enzyme.[9] By blocking the kinase activity of the CDK1/Cyclin B complex, these inhibitors prevent the phosphorylation of key substrates required for mitotic entry and progression. This leads to an arrest of the cell cycle at the G2/M transition.[5] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway in cancer cells. Furthermore, some studies suggest that CDK1 inhibition can be particularly effective in cancers with high MYC expression and can sensitize cancer cells to DNA-damaging agents and radiation therapy.[1][10]

Below is a diagram illustrating the central role of CDK1 in the G2/M phase transition and the effect of its inhibition.

Quantitative Data on Preclinical Efficacy of CDK1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of several representative CDK1 inhibitors across various cancer types.

Table 1: In Vitro Activity of Selected CDK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line(s) | Key Finding(s) | Reference(s) |

| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Multiple PDAC cell lines | Induced caspase activation in 11 of 15 cell lines tested. | [5] |

| Breast Cancer | MYC-dependent breast cancer cells | Significantly induced apoptosis and reduced viability. | [10] | |

| R547 | Various | 19 tested cell lines | Strong antiproliferative effect regardless of tissue type, p53, or MDR status. | [11] |

| RO-3306 | Various | HeLa, T24, SQ20B | Induced G2/M phase cell cycle arrest; radiosensitized tumor cells. | [1][5] |

| Flavopiridol | Various | NCI-60 cell line panel | IC50 of 66 nM; arrested cells in G1 or G2/M. | [9] |

| Kenpaullone | Breast Epithelial | MCF10A | Inhibited Cdk1/Cyclin B with an IC50 of 0.4 µM. | [9] |

Table 2: In Vivo Efficacy of Selected CDK1 Inhibitors in Animal Models

| Inhibitor | Cancer Type | Animal Model | Key Finding(s) | Reference(s) |

| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Subcutaneous PDAC mouse models | Inhibited tumor growth in 10 out of 10 models, with >40% reduction in 8 out of 10. | [8] |

| PDAC | Transgenic mouse model of PDAC | Delayed tumor progression and increased overall survival from 31 to 57 days. | [8] | |

| 5MeOIndox | PDAC | Mice with subcutaneously transplanted PDAC cells | Inhibited tumor growth and reduced tumor weight. | [8] |

| CINK4 | Colon Carcinoma | HCT116 xenografts in mice | Statistically significant reduction in mean tumor volumes. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of common experimental protocols used to assess the efficacy of CDK1 inhibitors.

4.1. Cell Viability and Proliferation Assays

-

Objective: To determine the effect of the CDK1 inhibitor on cancer cell growth and survival.

-

Methodology (Colony Formation Assay):

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the CDK1 inhibitor or vehicle control.

-

Incubation: Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days), with media and compound changes as necessary.

-

Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well. The surviving fraction is calculated as the ratio of colonies in the treated wells to the colonies in the control wells.

-

4.2. Cell Cycle Analysis

-

Objective: To determine the phase of the cell cycle at which the CDK1 inhibitor induces arrest.

-

Methodology (Flow Cytometry with Propidium Iodide Staining):

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the CDK1 inhibitor at various concentrations and time points.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and then stain with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

4.3. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the CDK1 inhibitor in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CDK1 inhibitor and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK1 inhibitor.

Conclusion

The preclinical data for a range of CDK1 inhibitors strongly support the therapeutic potential of targeting this key cell cycle regulator in cancer.[5][6][8] These compounds have demonstrated potent antiproliferative and pro-apoptotic activity in a variety of cancer cell lines and have shown significant tumor growth inhibition in animal models. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel CDK1 inhibitors. While promising, the translation of these preclinical findings into clinical success requires careful consideration of therapeutic index, patient selection biomarkers, and potential combination strategies.[5][12] Further research is essential to optimize the clinical application of this class of targeted therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 3. rupress.org [rupress.org]

- 4. WikiGenes - Cdk1 - cyclin-dependent kinase 1 [wikigenes.org]

- 5. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]